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Compound of Interest

Compound Name: 2,3-Dimethylindole

Cat. No.: B146702 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for 2,3-
Dimethylindole, a significant indole derivative utilized in the synthesis of various biologically

active compounds, including amino acids and plant hormones. The following sections present

in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the methodologies for their acquisition, tailored for researchers, scientists, and

professionals in drug development.

Spectroscopic Data Summary
The empirical formula for 2,3-Dimethylindole is C₁₀H₁₁N, with a molecular weight of 145.20

g/mol . The following tables summarize the critical spectroscopic data obtained from

experimental analyses.

Table 1: ¹H NMR Spectroscopic Data for 2,3-
Dimethylindole
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.61 s 1H N-H

7.35 d 1H Ar-H

7.22 d 1H Ar-H

6.99-7.00 m 2H Ar-H

2.31 s 3H C2-CH₃

2.16 s 3H C3-CH₃

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 2,3-
Dimethylindole
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Chemical Shift (δ) ppm Assignment

159.5 C=C

146.4 C=C

135.32 C (Aromatic)

132.8 C (Aromatic)

130.82 C (Aromatic)

129.56 C (Aromatic)

127.6 C (Aromatic)

122.8 C (Aromatic)

121.02 C (Aromatic)

119.3 C (Aromatic)

118.08 C (Aromatic)

110.20 C (Aromatic)

107.20 C (Aromatic)

25.3 -CH₃

11.63 -CH₃

8.60 -CH₃

Solvent: CDCl₃, Frequency: 125 MHz[1][2]

Table 3: Infrared (IR) Spectroscopic Data for 2,3-
Dimethylindole
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong N-H Stretch

~3050 Medium Aromatic C-H Stretch

2900-2880 Medium Aliphatic C-H Stretch

Technique: KBr Wafer[3]

Table 4: Mass Spectrometry (MS) Data for 2,3-
Dimethylindole

m/z Relative Intensity (%)

145.0 93.7

144.0 100.0

143.0 12.1

130.0 42.9

115.0 7.1

103.0 6.4

77.0 11.8

Technique: Electron Ionization (EI)[4]

Experimental Protocols
The spectroscopic data presented were acquired using standard analytical techniques. The

following provides a generalized description of the methodologies employed.

Synthesis of 2,3-Dimethylindole: The compound was synthesized via the Fischer indolization

of 2-butanone and phenylhydrazine in ethanol, utilizing boron trifluoride etherate as a catalyst.

The crude product was purified by recrystallization from hexane.[1]
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NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a BrukerBio Spin AG

spectrometer operating at a frequency of 500 MHz for proton NMR and 125 MHz for carbon

NMR.[1][2] Deuterated chloroform (CDCl₃) was used as the solvent. Another instrument

mentioned for ¹H NMR is a Varian A-60D.[3]

Infrared Spectroscopy: IR spectra were obtained using a Jasco model 5300 FT-IR

spectrometer.[1] The sample was prepared as a KBr wafer.[3] Vapor phase IR spectra have

also been recorded using a DIGILAB FTS-14 instrument.[3]

Mass Spectrometry: Mass spectra were recorded on a Jeol SX 102/DA-6000 mass

spectrometer using Electron Ionization (EI).[1] Another cited instrument for GC-MS analysis is

the MX-1303.[3]

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like 2,3-Dimethylindole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

